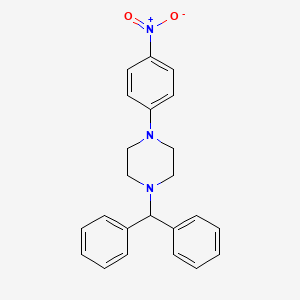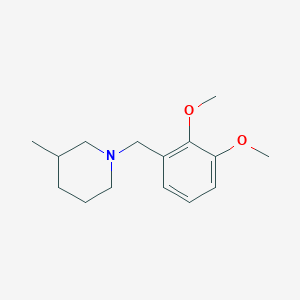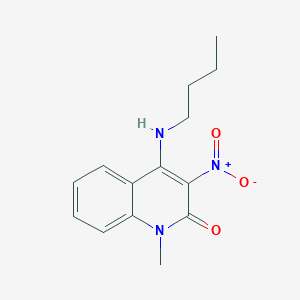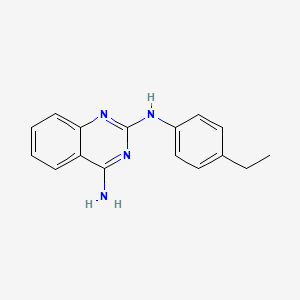
1-(diphenylmethyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine compounds, including 1-(diphenylmethyl)-4-(4-nitrophenyl)piperazine, are of significant interest in various fields due to their versatile chemical and pharmacological properties. Piperazine itself is a basic heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Its derivatives are known for a wide range of biological activities and are commonly used in medicinal chemistry as key scaffolds for drug development (Girase et al., 2020).
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategies aimed at introducing various substituents to the piperazine core to modulate the compound's physical, chemical, and biological properties. Techniques such as nucleophilic aromatic substitution are common for introducing nitro groups or other functionalities to aromatic rings, which are key steps in synthesizing compounds like 1-(diphenylmethyl)-4-(4-nitrophenyl)piperazine (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of piperazine derivatives significantly influences their chemical behavior and interaction with biological targets. Structural modifications, especially at N-1 and N-4 positions of the piperazine ring, play critical roles in determining the pharmacokinetic and pharmacodynamic profiles of these compounds (Chaudhary et al., 2023).
Chemical Reactions and Properties
Piperazine compounds undergo a variety of chemical reactions, tailored to achieve specific modifications in their structure. These reactions include alkylation, acylation, and sulfonation, among others. The presence of functional groups such as nitro, amino, or methyl groups significantly affects the compounds' reactivity and interaction with other molecules. The flexibility and type of substituents attached to the piperazine core influence its binding affinity and selectivity towards biological targets (Sikazwe et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzhydryl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)24-15-17-25(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYSHYMOLNWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)

